FLT3-ITD Degradation: Rigid Linker vs. Flexible Analogue
A direct comparison of PROTACs incorporating a rigid cyclohexyl-piperazine/piperidine linker (derived from building blocks like tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate) against a baseline compound with a more flexible linker demonstrates a profound improvement in degradation efficacy. Compounds MA190 and MA191, which contain this rigid linker architecture, were tested against the precursor compound MA49 in MV4-11 acute myeloid leukemia (AML) cells. The rigid linker-containing PROTACs achieved >95% reduction in FLT3-ITD protein levels at nanomolar concentrations, significantly outperforming the degradation capacity of MA49 [1].
| Evidence Dimension | FLT3-ITD Protein Degradation Efficiency |
|---|---|
| Target Compound Data | >95% reduction in FLT3-ITD levels (PROTACs MA190/MA191, containing rigid cyclohexyl-piperazine/piperidine linker) |
| Comparator Or Baseline | MA49 (precursor PROTAC with a more flexible linker), for which specific degradation % is not given but is explicitly stated as inferior |
| Quantified Difference | Outperforms MA49 |
| Conditions | MV4-11 AML cell line; nanomolar PROTAC concentrations |
Why This Matters
For procurement, this data provides direct evidence that a rigid cyclohexyl-piperazine linker is not just a structural variation but a performance-enhancing component, leading to more potent target protein degradation which is the primary endpoint in PROTAC development.
- [1] Synthesis and biological characterization of dual-specific proteolysis target chimeras (PROTACs) for the kinases FLT3-ITD and MAPK14 with antileukemic activity. ChemRxiv Preprint. 2025. View Source
